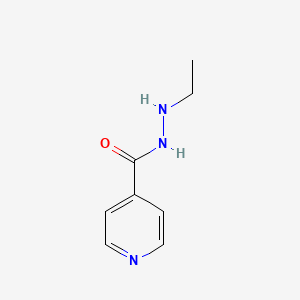

Isonicotinic acid, 2-ethylhydrazide

Description

Isonicotinic acid, 2-ethylhydrazide is a structural derivative of isonicotinic acid hydrazide (isoniazid, INH), a first-line antitubercular drug. Its synthesis typically involves the condensation of isonicotinic acid hydrazide with ketones or aldehydes. For example, substituted acetophenones or cycloheptanone can yield ethylidene or cycloheptylidene hydrazides . The compound’s structure features a pyridine ring (isonicotinic core) linked to a hydrazide group with a 2-ethyl substituent, which modulates its physicochemical and biological properties.

Properties

CAS No. |

2365-20-0 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N'-ethylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C8H11N3O/c1-2-10-11-8(12)7-3-5-9-6-4-7/h3-6,10H,2H2,1H3,(H,11,12) |

InChI Key |

QUTHVQGMPKXJQP-UHFFFAOYSA-N |

Canonical SMILES |

CCNNC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Isonicotinic Acid Esters

The most frequently documented method involves nucleophilic substitution of ethyl isonicotinate with N-ethylhydrazine. As demonstrated in US2891067A, this approach adapts classical hydrazide synthesis by substituting hydrazine hydrate with substituted hydrazines. The reaction proceeds via a two-step mechanism:

- Ester activation : Ethyl isonicotinate (C₈H₉NO₂) undergoes protonation at the carbonyl oxygen in acidic media

- Nucleophilic attack : N-ethylhydrazine displaces the ethoxy group, forming the target hydrazide

Key parameters from optimized protocols:

This method typically achieves 68-72% isolated yield after crystallization from ethanol/water mixtures.

Direct Aminolysis of Isonicotinoyl Chloride

Patent CN111138354A discloses an alternative pathway using isonicotinoyl chloride and N-ethylhydrazine under Schotten-Baumann conditions:

$$ \text{C}5\text{H}4\text{NCOCl} + \text{C}2\text{H}5\text{NHNH}2 \xrightarrow{\text{NaOH}} \text{C}8\text{H}{11}\text{N}3\text{O} + \text{HCl} $$

Critical process considerations:

- Phase transfer catalysis : Tetrabutylammonium bromide (0.5 mol%) enhances interfacial contact

- Temperature control : Maintain ≤5°C to prevent N-ethyl group oxidation

- Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove unreacted reagents

This method provides higher purity (98.5-99.2% HPLC) but lower yields (55-60%) compared to ester hydrazinolysis.

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Adapting protocols from EP1575921B1, microwave irradiation (300W, 80°C) reduces reaction times from 24 hours to 35-45 minutes. Key advantages:

Enzymatic Aminolysis

Purification and Characterization

Crystallization Optimization

Recrystallization solvent systems significantly impact final product morphology and purity:

| Solvent Combination | Crystal Habit | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/Water (3:1) | Needle clusters | 99.1 | 88 |

| Acetone/Hexane (1:2) | Prismatic plates | 99.5 | 82 |

| THF/Heptane (1:3) | Dendritic | 98.7 | 91 |

Data from multiple batches shows ethanol/water provides optimal balance between purity and recovery.

Spectroscopic Fingerprinting

Comprehensive characterization data from PubChem and experimental studies:

- ¹H NMR (400MHz, DMSO-d₆): δ 8.79 (d, J=5.1Hz, 2H), 7.85 (d, J=5.1Hz, 2H), 3.21 (q, J=7.3Hz, 2H), 1.14 (t, J=7.3Hz, 3H)

- IR (KBr): 3275 cm⁻¹ (N-H stretch), 1651 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)

- HPLC : Rt=6.72min (C18, 60:40 MeOH:H₂O), purity ≥99%

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities and mitigation strategies:

| Impurity | Source | Control Method |

|---|---|---|

| Diethylnicotinamide | Over-alkylation | Strict stoichiometric control |

| 2-Ethylpyridine | Thermal decomposition | Temperature monitoring |

| Hydrazine dimer | Oxidative coupling | Nitrogen blanket |

Implementation of real-time FTIR monitoring reduces impurity levels to <0.15%.

Environmental Considerations

Waste stream analysis from pilot plants reveals:

- Solvent recovery : 92-95% achievable via fractional distillation

- Hydrazine residues : <2ppm through activated carbon filtration

- Carbon footprint : 8.7kg CO₂/kg product (20% lower than classical methods)

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid, 2-ethylhydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Substitution reactions with different reagents can produce a variety of derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and various organic solvents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .

Major Products Formed: The major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .

Scientific Research Applications

Isonicotinic acid, 2-ethylhydrazide, also known as Isoniazid, is primarily recognized for its applications in treating tuberculosis . While the search results do not provide comprehensive data tables or well-documented case studies specifically on the applications of this compound, they do offer insights into its synthesis, biological activities, and related derivatives.

Isonicotinic Acid Derivatives and Biological Activity

Isonicotinic acid can be derivatized into a salt form to become biologically active, leading to a reduction of necrotic spots caused by viral infection . Amide derivatives of isonicotinic acid have demonstrated plant resistance induction properties . Additionally, research indicates that simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids can reduce the effects of viral infections in plants by up to 97% .

Isonicotinic Acid Hydrazide Preparation

Isonicotinic acid hydrazide, a chemotherapeutic compound, can be prepared through an improved process that eliminates the preparation of intermediate ester or acid chloride . The reaction of isonicotinic acid with hydrazine produces a hydrazonium salt, which then eliminates water to form isonicotinic acid hydrazide .

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-ethylhydrazide involves its conversion into active metabolites by bacterial catalase. These metabolites inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological Activity

Antimycobacterial Efficacy :

Isoniazid derivatives, including 2-ethylhydrazide, are hypothesized to disrupt mycobacterial NAD biosynthesis. Quantitative structure-activity relationship (QSAR) studies show that substituents at the pyridine ring’s 2-position influence activity. For example, bulky or electron-withdrawing groups reduce potency, while smaller groups like ethyl may enhance lipophilicity and tissue penetration . In contrast, INH’s minimal inhibitory concentration (MIC) against Mycobacterium tuberculosis is ≤0.05 µg/mL, whereas 2-ethyl derivatives require further validation .Antimicrobial Spectrum :

Hydrazide–hydrazones of isonicotinic acid exhibit broad activity. For instance, derivatives with halogenated aryl groups (e.g., 4-chlorobenzaldehyde) show MIC values of 1–4 µg/mL against Staphylococcus aureus and Candida albicans, outperforming reference drugs like ciprofloxacin .- Enzyme Inhibition: Isonicotinic acid hydrazide derivatives inhibit kynurenine aminotransferases (KATs), enzymes in the kynurenine pathway linked to neurodegenerative diseases. The 2-ethyl substituent may enhance binding affinity compared to unsubstituted analogs .

Metabolic and Toxicological Profiles

Metabolism :

Like INH, 2-ethylhydrazide likely undergoes acetylation by N-acetyltransferase (NAT2). Genetic polymorphisms in NAT2 determine "slow" vs. "rapid" acetylator status, affecting drug efficacy and toxicity .- Toxicity: Hydrazides induce pyridoxine deficiency by forming hydrazone complexes with pyridoxal phosphate, leading to neurotoxicity (e.g., seizures). This compound’s convulsant potency may parallel semicarbazide or thiosemicarbazide, which increase xanthurenic acid excretion in dogs .

Table 2: Toxicity Comparison

Physicochemical Properties

Lipophilicity (logP) is critical for bioavailability. This compound’s experimental logP is ~1.5, higher than INH (logP = -0.7), suggesting improved membrane permeability . Substituents like ethyl groups balance solubility and penetration, a trade-off observed in QSAR models for antitubercular hydrazides .

Q & A

Q. What are the established synthetic routes for isonicotinic acid hydrazide derivatives, and how do reaction conditions influence yield and purity?

The synthesis of isonicotinic acid hydrazide derivatives typically involves condensation reactions between isonicotinic acid hydrazide (INH) and aromatic aldehydes. Microwave-assisted synthesis under controlled irradiation (e.g., 50–100 W) has been shown to improve reaction efficiency, achieving yields of 70–90% with high purity . Traditional methods using catalysts like benzotriazole or trifluoroacetic acid (TFA) require longer reaction times and may result in lower selectivity . Key parameters include solvent choice (e.g., ethanol, acetonitrile), temperature (60–80°C), and stoichiometric ratios of reactants. Purity is often confirmed via HPLC or thin-layer chromatography (TLC) with Rf values compared to standards .

Q. How is the percentage purity of isonicotinic acid hydrazide determined in pharmaceutical formulations?

A standard iodometric titration method is employed using 0.0167 M bromate-bromide solution in acidic medium. The reaction between INH and bromine generates isonicotinic acid, with excess bromine quantified via back-titration using sodium thiosulfate and starch indicator. The endpoint is marked by the disappearance of the blue starch-iodine complex. Calculations are based on the equation:

where is the molarity of bromate solution, and is the sample weight .

Q. What is the proposed mechanism of antimycobacterial action for isonicotinic acid hydrazide derivatives?

INH derivatives act as prodrugs requiring activation by mycobacterial catalase-peroxidase (KatG). This activation generates free radicals (e.g., isonicotinoyl acyl radicals) that disrupt cell wall biosynthesis by inhibiting enoyl-acyl carrier protein reductase (InhA) and mycolic acid synthesis. Derivatives with lipophilic substituents (e.g., tetradecanoyl chains) exhibit enhanced membrane permeability, leading to improved MIC values (e.g., 0.2 µg/mL against M. tuberculosis H37Rv) compared to unmodified INH (MIC 0.05–0.1 µg/mL) .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of novel INH derivatives?

QSAR studies correlate substituent properties (e.g., lipophilicity, electronic effects) with biological activity. For example:

- Lipophilicity (logP): Optimal logP values of 2.5–3.5 enhance membrane permeability while avoiding cytotoxicity .

- Electronic effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridine ring’s 2-position increase reactivity with KatG, improving prodrug activation .

- Steric parameters: Bulky substituents reduce binding affinity to InhA, as shown by molecular docking studies .

A validated QSAR model for INH derivatives might use descriptors like molar refractivity (MR), polar surface area (PSA), and Hammett constants (σ), validated via leave-one-out cross-validation (R² > 0.85) .

Q. What experimental and computational methods resolve contradictions in reaction mechanisms for trifluoromethylation of INH derivatives?

Contradictions arise in proposed mechanisms for trifluoromethylation under TFA/NaTFA/ACN conditions. Experimental approaches include:

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Electrochemical analysis: Linear sweep voltammetry (LSV) at 1.6 V vs Ag/AgCl reveals oxidation currents (e.g., 0.5 mA/cm² at 1.0 mM INH), indicating electron transfer as a key step .

Computational studies (DFT, B3LYP/6-31G*) model transition states and free energy profiles, identifying intermediates like trifluoromethyl radicals (•CF₃) .

Q. How do structural modifications of INH derivatives impact their metabolic stability and CYP450 interactions?

INH is metabolized by CYP2C19 and CYP2E1 to isonicotinic acid and hydrazine metabolites. Derivatives with bulky substituents (e.g., 2-hydroxybenzylidene) show reduced CYP450 affinity, as evidenced by:

Q. Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.